N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
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Description
N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H26N4O2S and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the primary applications of derivatives of the mentioned compound involves their synthesis for antimicrobial and antifungal screenings. A study by Desai, Rajpara, and Joshi (2013) delves into the synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their inhibitory action against fungi, demonstrating potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antioxidant Activity
Another study by Yüksek et al. (2015) synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds, analyzing their in vitro antioxidant activities. These activities included reducing power, free radical scavenging, and metal chelating activity, compared to standard antioxidants, suggesting these compounds' potential in combating oxidative stress (Yüksek et al., 2015).
Potential for Drug Discovery
Further research into the substitution of the terminal amide with 1H-1,2,3-triazole has revealed a novel class of potent antibacterial agents targeting bacterial cell division protein FtsZ. This substitution was found to increase antibacterial activity, demonstrating the compound's potential as a building block in drug discovery for antibacterial agents (Bi et al., 2018).
Synthesis and Chemical Properties
On the chemical synthesis front, compounds related to N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been explored for their synthesis pathways and physicochemical properties. For example, Reitz and Massey (1990) investigated the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, demonstrating its potential use in organic synthesis (Reitz & Massey, 1990).
Herbicidal Activity
Araniti et al. (2014) discovered a new class of potential herbicides, the 3-(methoxycarbonylmethylene)isobenzofuran-1-imines, demonstrating strong phytotoxic effects on the shoot and root systems of Arabidopsis thaliana. This highlights the compound's utility in agricultural research and potential as a synthetic herbicide (Araniti et al., 2014).
Properties
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-5-6-11-22-16(20-21-18(22)25-13(2)3)12-19-17(23)14-7-9-15(24-4)10-8-14/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJIFBHZBXSTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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